2,4-Dichloro-6-fluorobenzoic acid
Overview
Scientific Research Applications
Synthesis of Antibacterial Agents
2,4-Dichloro-6-fluorobenzoic acid is used in the synthesis of biologically active molecules, particularly in creating new thiadiazolotriazinones, which have shown potential as antibacterial agents. The compound has been a key component in forming these new compounds, indicating its importance in drug discovery and development (Holla, Bhat, & Shetty, 2003).
Continuous-Flow Synthesis
Innovations in the synthesis of 2,4-Dichloro-6-fluorobenzoic acid have led to a continuous-flow process, enhancing safety and efficiency. This method optimizes factors like reactant ratio and temperature, yielding up to 100% product and showcasing the compound's significance in large-scale industrial processes (Guo, Yu, & Yu, 2018).
Applications in Materials Science
C–C Bond Formation for Floxacin Intermediates
The rapid and efficient activation of 2,4-Dichloro-6-fluorobenzoic acid has been vital in the synthesis of specific intermediates for Floxacin. The continuous-flow processes developed for this purpose highlight the compound's role in creating critical pharmaceutical intermediates, ensuring high yield and process safety (Guo, Yu, & Su, 2020).
Applications in Analytical Chemistry
Vibrational Spectra and Molecular Analysis
2,4-Dichloro-6-fluorobenzoic acid has been a subject of detailed spectroscopic analysis, providing insights into its molecular geometry, vibrational frequencies, and electronic properties. This information is crucial for understanding its interactions and reactivity in various chemical contexts (Senthil Kumar, Arivazhagan, & Thangaraju, 2015).
Applications in Environmental Science
Biodegradation Studies
Research on the biodegradation of 2,4-Dichloro-6-fluorobenzoic acid by specific microorganisms like Sphingomonas sp. underscores its environmental relevance, particularly in understanding and mitigating pollution. These studies are vital for developing strategies to address environmental contamination (Boersma, Mcroberts, Cobb, & Murphy, 2004).
properties
IUPAC Name |
2,4-dichloro-6-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGDLWPZNITCMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679250 | |
Record name | 2,4-Dichloro-6-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-fluorobenzoic acid | |
CAS RN |
904285-09-2 | |
Record name | 2,4-Dichloro-6-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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